molecular formula C8H10O2 B15319519 4-(Furan-3-yl)butan-2-one

4-(Furan-3-yl)butan-2-one

Cat. No.: B15319519
M. Wt: 138.16 g/mol
InChI Key: HRNSWROQIADGLJ-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)butan-2-one is an organic compound belonging to the class of furan derivatives It features a furan ring attached to a butanone moiety, making it a versatile molecule in organic synthesis and various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Furan-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Furan-3-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)butan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways within the microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-yl)butan-2-one
  • 1-aryl-3-(furan-2-yl)prop-2-en-1-one
  • 3-(Furan-2-yl)propenoic acid

Uniqueness

4-(Furan-3-yl)butan-2-one stands out due to its specific structural features, which confer unique reactivity and potential applications. Its furan ring provides aromatic stability, while the butanone moiety offers a reactive site for various chemical transformations. This combination makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-(furan-3-yl)butan-2-one

InChI

InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3

InChI Key

HRNSWROQIADGLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=COC=C1

Origin of Product

United States

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